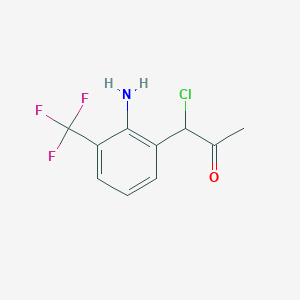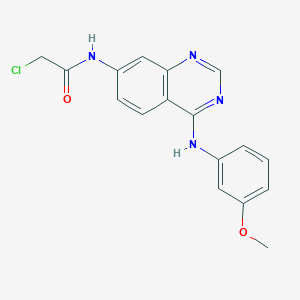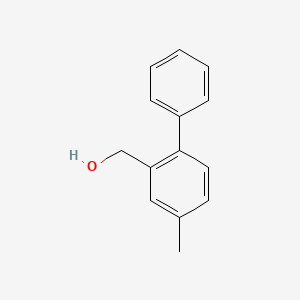
(4-Methyl-1,1-biphenyl-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1,1-biphenyl-2-yl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methyl-1,1-biphenyl-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 4-chlorotoluene and 2-hydroxymethylphenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst (such as C37H44ClN2O3PPd) and a base (such as cesium carbonate) in water at 100°C for 12 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1,1-biphenyl-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-1,1-biphenyl-2-carboxylic acid.
Reduction: 4-Methyl-1,1-biphenyl-2-ylmethane.
Substitution: Depending on the substituents introduced, a variety of derivatives can be formed.
Aplicaciones Científicas De Investigación
(4-Methyl-1,1-biphenyl-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of (4-Methyl-1,1-biphenyl-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking the substrate’s access and inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethylbiphenyl: Lacks the methyl group, which may affect its physical and chemical properties.
4-Methyl-1,1-biphenyl-2-carboxylic acid: An oxidized form of (4-Methyl-1,1-biphenyl-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxymethyl groups on the biphenyl scaffold. This dual functionality allows for a wider range of chemical modifications and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(5-methyl-2-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clave InChI |
NRNXGBDFJKQWKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
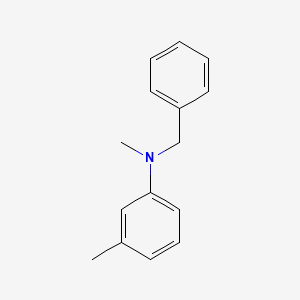

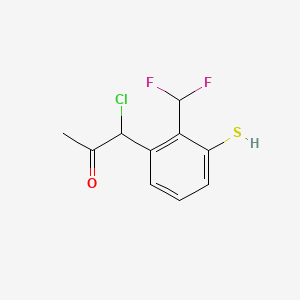
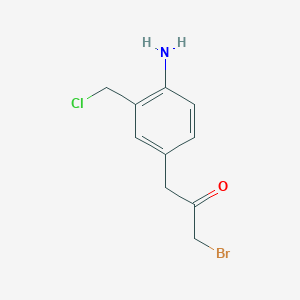

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

